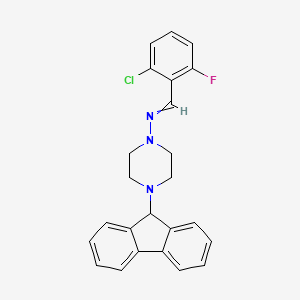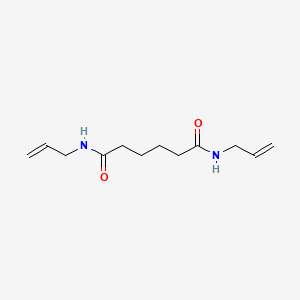
1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide
Descripción general
Descripción
1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is expressed in the brain and has been implicated in cognitive function. By blocking GPR40, 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide enhances the release of acetylcholine, a neurotransmitter that is critical for learning and memory.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been shown to increase acetylcholine release in the prefrontal cortex and hippocampus, two brain regions that are critical for cognitive function. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide is that it has a high degree of selectivity for GPR40, which reduces the risk of off-target effects. However, 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has a short half-life and is rapidly metabolized, which can make it difficult to achieve therapeutic levels in the brain.
Direcciones Futuras
Future research on 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide should focus on optimizing its pharmacokinetic properties and exploring its potential therapeutic applications in other cognitive disorders. There is also a need for further studies to better understand the long-term effects of 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide on cognitive function and to identify potential side effects.
Conclusion:
In conclusion, 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide is a promising drug candidate for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Its selective antagonism of GPR40 and ability to enhance acetylcholine release make it a potential therapeutic option for these conditions. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has been extensively studied in preclinical models and has shown promising results in improving cognitive function. It has been shown to enhance memory and learning in animal models of Alzheimer's disease and schizophrenia. 1-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide has also been shown to have potential therapeutic applications in other cognitive disorders such as Parkinson's disease and traumatic brain injury.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-4-6-12(7-5-11)10-18(15,16)14-9-13-3-2-8-17-13/h4-7,13-14H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTXAEJERFTHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4644074.png)
![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-4-nitrobenzenesulfonamide](/img/structure/B4644079.png)
![ethyl 3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4644081.png)

![4-methyl-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4644091.png)
![N-(2-methoxyethyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4644106.png)
![5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4644116.png)
![5-(difluoromethyl)-4-({4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4644126.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4644132.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4644141.png)
![5-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4644149.png)
![1-[(phenylthio)acetyl]azepane](/img/structure/B4644150.png)
![2-{4-[(isobutylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4644156.png)